4-[3-(3-Methylphenyl)propyl]aniline
Description
4-[3-(3-Methylphenyl)propyl]aniline (CAS: 120371-29-1) is an aniline derivative with a molecular formula of C₁₆H₁₉N and a molecular weight of 225.33 g/mol . The compound features a primary amine group (-NH₂) at the para position of the benzene ring, substituted with a 3-(3-methylphenyl)propyl chain. Limited physicochemical data (e.g., boiling point, solubility) are available in the provided evidence, but its structural analogs offer insights into comparative behavior.
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-[3-(3-methylphenyl)propyl]aniline |
InChI |
InChI=1S/C16H19N/c1-13-4-2-6-15(12-13)7-3-5-14-8-10-16(17)11-9-14/h2,4,6,8-12H,3,5,7,17H2,1H3 |
InChI Key |
PNIPHQJDUOTAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aniline Derivatives
4-Methanesulfonyl-N-(3-phenylpropyl)aniline (3p)
- Structure : The para-amine group is replaced with a methanesulfonyl (-SO₂CH₃) group, while retaining the 3-phenylpropyl chain .
- Key Differences: Electronic Effects: The sulfonyl group is strongly electron-withdrawing, reducing the amine's nucleophilicity compared to the primary amine in the target compound.
- Applications : Sulfonamide derivatives are common in drug design (e.g., protease inhibitors), whereas the target compound’s primary amine may favor different reactivity in medicinal chemistry.
2,5-Difluoro-N-[1-(4-methylphenyl)propyl]aniline
- Structure : Features a 4-methylphenylpropyl chain and difluoro substitution on the aniline ring .
- Steric Effects: The 4-methylphenyl group (para-substituted) vs. the target’s 3-methylphenyl (meta-substituted) alters spatial arrangement, influencing binding interactions in biological systems.
4-(3-Isopropylphenoxy)-3-methylaniline
- Structure: Contains a phenoxy ether linkage and isopropyl group, with a methyl substituent on the aniline ring .
- Key Differences: Ether vs. Alkyl Chain: The phenoxy group introduces rigidity and polarity, contrasting with the target’s flexible propyl chain. Hydrophobicity: The isopropyl group may enhance lipophilicity, affecting membrane permeability in drug candidates.
N-[3-(Trimethoxysilyl)propyl]aniline (PAPS)
- Structure : Substituted with a trialkoxysilyl group on the propyl chain .
- Key Differences :
- Functional Group : The silyl moiety enables covalent bonding to silica surfaces, making PAPS suitable for material science applications (e.g., fiber treatment). The target compound lacks this reactivity.
- Applications : Highlights the role of propyl-linked anilines in polymer composites, though the target’s methylphenyl group may limit similar utility.
Structural and Electronic Impact of Substituents
*Calculated based on molecular formulas.
Research Findings and Implications
- Biological Activity : Fluorinated analogs (e.g., ) and sulfonamides (e.g., 3p) are frequently explored as receptor ligands or enzyme inhibitors due to enhanced stability and binding affinity . The target compound’s lack of electronegative substituents may limit such applications unless modified.
- Synthetic Flexibility : The propyl chain in the target compound allows for modular synthesis, as seen in analogs like 3p and PAPS, which undergo diverse coupling reactions .
- Material Science : PAPS demonstrates that aniline derivatives with functionalized propyl chains can anchor to surfaces, suggesting that the target compound could be tailored for similar roles with appropriate substituents .
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